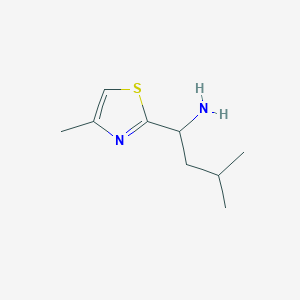

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine

Description

Properties

IUPAC Name |

3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-6(2)4-8(10)9-11-7(3)5-12-9/h5-6,8H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPQNUCUVNAICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

Synthesis of 2-Chloro-4-methylthiazole :

-

Coupling with 3-Methylbutan-1-amine :

-

The chlorinated thiazole undergoes nucleophilic substitution with 3-methylbutan-1-amine in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60°C for 12 hours.

-

Reaction Equation :

-

Yield: 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

-

Optimization Insights:

-

Solvent polarity significantly affects reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity but may increase side reactions.

-

Elevated temperatures (60–80°C) enhance substitution rates but require careful monitoring to prevent decomposition.

Reductive Amination of Thiazole-Containing Aldehydes

Reductive amination offers a streamlined route by combining carbonyl and amine precursors. Here, 4-methylthiazole-2-carbaldehyde reacts with 3-methylbutan-1-amine under reducing conditions.

Procedure:

-

Formation of Imine Intermediate :

-

Reduction with Sodium Cyanoborohydride (NaBH₃CN) :

Advantages:

Multi-Step Synthesis from Cyclic Amine Precursors

This approach leverages cyclic amine intermediates, such as 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine , which are subsequently functionalized to yield the target compound.

Synthetic Pathway:

-

Preparation of 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine :

-

Ring-Opening Alkylation :

Challenges:

-

Low yields in ring-opening steps due to competing polymerization.

-

Requires rigorous purification to isolate the linear amine product.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 2-Chloro-4-methylthiazole, Et₃N | 55–60% | High regioselectivity | Toxic chlorinated byproducts |

| Reductive Amination | NaBH₃CN, MeOH | 70–75% | Mild conditions, high yield | Requires aldehyde precursor |

| Cyclic Amine Functionalization | HBr, 3-methyl-1-bromobutane | 40–45% | Utilizes stable intermediates | Multi-step, low overall yield |

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

-

ESI-MS : m/z 199.1 [M+H]⁺, consistent with the molecular formula C₉H₁₆N₂S.

-

-

High-Performance Liquid Chromatography (HPLC) :

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in the 4-methyl-1,3-thiazol-2-yl group attached to a branched aliphatic amine. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Overview of Thiazole-Containing Amines

Physicochemical Properties

- Solubility and Stability : The branched amine chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs like methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine . Piperazine derivatives (e.g., 1-(4-methyl-1,3-thiazol-2-yl)piperazine hydrochloride) exhibit higher polarity due to the nitrogen-rich ring, improving aqueous solubility .

- Coordination Chemistry: The 4-methylthiazole group in the target compound and its analogs can act as a ligand.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodology : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media, fixed incubation times). Include positive controls (e.g., acyclovir for antiviral assays in ) and validate results via dose-response curves (IC50 calculations). Use ANOVA to assess inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.